2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide
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Overview
Description
2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a cyano group, a hydroxy group, and two methoxy groups attached to a phenyl ring, along with an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between cyanoacetamide and an aromatic aldehyde, in this case, 4-hydroxy-3,5-dimethoxybenzaldehyde, in the presence of a base such as triethylamine. The reaction is often facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, biocatalytic methods employing marine-derived fungi have been explored for the reduction of the C=C double bond in the intermediate products, leading to the formation of the desired compound under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of 2-cyano-3-(4-oxo-3,5-dimethoxyphenyl)-N-octylprop-2-enamide.
Reduction: Formation of 2-amino-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylacrylamide: Similar structure but with a phenyl group instead of an octyl chain.
2-cyano-3-(3,4-dimethoxyphenyl)-N-octylprop-2-enamide: Similar structure but with different substitution on the phenyl ring.
Uniqueness
2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, along with a long octyl chain
Properties
IUPAC Name |
2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-4-5-6-7-8-9-10-22-20(24)16(14-21)11-15-12-17(25-2)19(23)18(13-15)26-3/h11-13,23H,4-10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXWGENDMJHZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC(=C(C(=C1)OC)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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